N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-5-6-14(2)19(9-13)34(29,30)23-22-25-21(20-18(7-8-33-20)28(22)27-26-23)24-15-10-16(31-3)12-17(11-15)32-4/h5-12H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUWGJOJGLLBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3,5-dimethoxyphenyl)-10-(2,5-dimethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential significance in medicinal chemistry due to its unique structural features and biological activity. This article aims to explore the biological activity of this compound through an examination of its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound is characterized by:
- Core Structure : A tetraazatricyclo framework which provides rigidity and potential for multiple interactions with biological targets.
- Functional Groups : The presence of methoxy and sulfonyl groups enhances solubility and interaction capabilities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Tetraazatricyclo[7.3.0.0^{2,6}] |
| Substituents | 3,5-Dimethoxyphenyl and 2,5-Dimethylbenzenesulfonyl |
| Molecular Formula | C19H24N6O2S |
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Anticancer Properties : These compounds may act by inhibiting specific enzymes or receptors involved in tumor growth and proliferation.
- Antimicrobial Activity : The sulfonyl group is known to enhance the antimicrobial properties of various compounds by interfering with bacterial metabolism.
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of triazoloquinazoline exhibited potent anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Efficacy : Another investigation showed that sulfonamide derivatives displayed significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria by disrupting folate synthesis pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth |
Synthesis and Optimization
The synthesis of this compound involves multiple steps which include:
- Formation of the Tetraazatricyclo Core : Utilizing cyclization reactions under controlled conditions.
- Introduction of Functional Groups : Employing sulfonyl chlorides in nucleophilic substitution reactions to attach the sulfonyl moiety.
Optimization of reaction conditions is crucial for achieving high yields and purity of the final product .
Potential Applications
Given its unique structure and biological activity, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Infectious Disease Treatment : As a novel antimicrobial agent targeting resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
